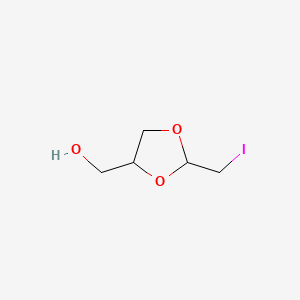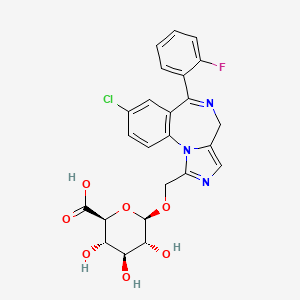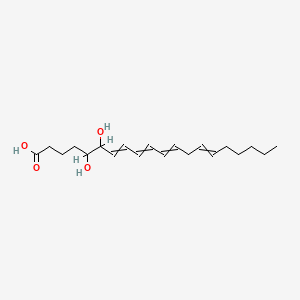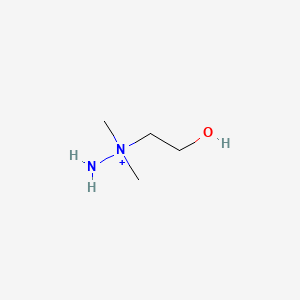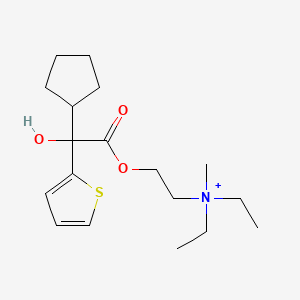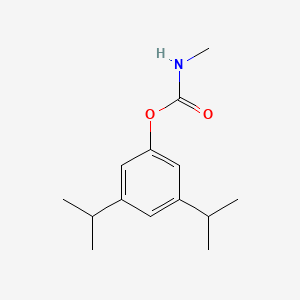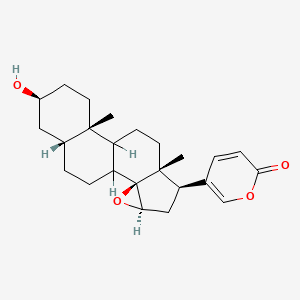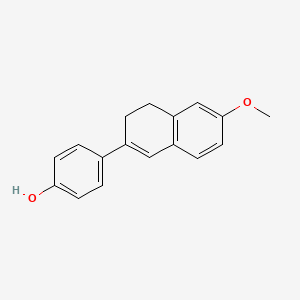
p-(3,4-Dihydro-6-methoxy-2-naphthyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(3,4-Dihydro-6-methoxy-2-naphthyl)phenol is a member of benzenes, a ring assembly and a member of naphthalenes.
Applications De Recherche Scientifique
1. Synthesis Methods and Precursors
- A practical synthesis method for 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen, involves Pd-catalyzed ethynylation, regioselective addition of HX, Pd-catalyzed carbonylation, and alkaline hydrolysis (Hiyama et al., 1990).
2. Chemical Interactions and Properties
- Investigation of the Fischer cyclization of diarylhydrazones indicates that substituents like 2-naphthyl group impact the reactivity in acidic media, relevant for understanding electronic effects of substituents (Zagorevskii et al., 1977).
Biological Potency and Interaction Studies
1. Antiestrogenic Activity
- Certain metabolites of nonsteroidal antiestrogens like CI628 and U23,469, which include compounds related to p-(3,4-Dihydro-6-methoxy-2-naphthyl)phenol, have been found to interact with uterine estrogen receptors and affect estrogen-related processes (Hayes et al., 1981).
2. Interaction with Biological Proteins
- Interaction studies of similar compounds with Bovine Serum Albumin (BSA) using fluorescence spectral data reveal insights into binding constants and mode of quenching, which are vital for understanding the biological activity of these compounds (Ghosh et al., 2016).
Pharmaceutical Intermediate Applications
1. Role in Drug Synthesis
- p-(3,4-Dihydro-6-methoxy-2-naphthyl)phenol related compounds are used in the synthesis of pharmaceutical intermediates like d-Naproxen, showcasing their significance in drug development processes (Lu Xian, 2000).
Optical and Photophysical Studies
1. Tuning Optical Properties
- Postfunctionalization approaches in poly(thiophene)s, involving molecular control with various functional groups, including those related to p-(3,4-Dihydro-6-methoxy-2-naphthyl)phenol, have been used to study and enhance optical properties and solid-state emission (Li et al., 2002).
Propriétés
Numéro CAS |
93319-30-3 |
|---|---|
Nom du produit |
p-(3,4-Dihydro-6-methoxy-2-naphthyl)phenol |
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4-(6-methoxy-3,4-dihydronaphthalen-2-yl)phenol |
InChI |
InChI=1S/C17H16O2/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h4-11,18H,2-3H2,1H3 |
Clé InChI |
JDCCZPOXMJXBKS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(CC2)C3=CC=C(C=C3)O |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(CC2)C3=CC=C(C=C3)O |
Autres numéros CAS |
93319-30-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



